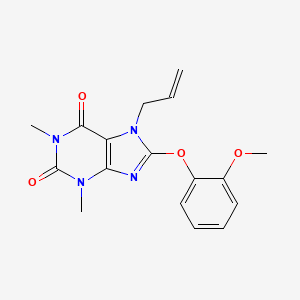![molecular formula C11H17Cl2NO B5158193 [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B5158193.png)
[2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride, also known as JNJ-7925476, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a selective antagonist of the GPR88 receptor, which is a protein that plays a role in the regulation of dopamine signaling in the brain. In
Wirkmechanismus
The mechanism of action of [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride involves its selective antagonism of the GPR88 receptor. This receptor is predominantly expressed in the striatum of the brain, where it plays a role in the regulation of dopamine signaling. By blocking the activity of this receptor, this compound may modulate dopamine release and improve the symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include modulation of dopamine release, reduction of locomotor activity, and improvement of cognitive function in animal models. In addition, the compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride for lab experiments is its high selectivity for the GPR88 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other neurotransmitter systems. However, one limitation of the compound is its relatively low potency, which may require higher doses to achieve the desired effects.
Zukünftige Richtungen
There are a number of potential future directions for research on [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride. These include further studies on its therapeutic potential in psychiatric disorders, as well as investigations into its effects on other neurotransmitter systems. In addition, there is a need for more research on the pharmacokinetics and pharmacodynamics of the compound to better understand its safety and efficacy.
Synthesemethoden
The synthesis method of [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride involves the reaction of 3-chloro-4-isopropoxybenzaldehyde with ethylamine in the presence of a reducing agent and a catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound. This synthesis method has been described in detail in a research article by Gao et al. (2013).
Wissenschaftliche Forschungsanwendungen
[2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride has been studied extensively in scientific research due to its potential therapeutic applications. One of the main areas of research has been in the treatment of psychiatric disorders such as schizophrenia and addiction. Studies have shown that GPR88 receptor antagonists, such as this compound, may be effective in reducing the symptoms of these disorders.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-propan-2-yloxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-8(2)14-11-4-3-9(5-6-13)7-10(11)12;/h3-4,7-8H,5-6,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQAMXLCDFWHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)
![7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5158120.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5158127.png)

![5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5158147.png)
![N-[2-methoxy-4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5158150.png)
![N-benzyl-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158158.png)
![diethyl {[(4-anilinophenyl)amino]methylene}malonate](/img/structure/B5158168.png)
![N-methyl-N-[4-(4-morpholinyl)butyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5158169.png)
![7-benzoyl-11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158180.png)
![1-(4-methylbenzyl)-4-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5158191.png)
![1-(2-phenylethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5158196.png)
![methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate](/img/structure/B5158214.png)
